Product packaging for S-Acetyl-PEG3-azide(Cat. No.:)

S-Acetyl-PEG3-azide

Cat. No.: B610648
M. Wt: 277.34 g/mol
InChI Key: PIXCCFAIMVRUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of PEGylated Linkers in Contemporary Bioconjugation and Chemical Biology

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in drug delivery, bioconjugation, and materials science. chempep.com The process of attaching PEG chains to molecules, known as PEGylation, dates back to the 1970s and is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. chempep.combroadpharm.com

The widespread use of PEG linkers stems from their advantageous properties, including:

Water Solubility : The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. chempep.com This is crucial for increasing the solubility of hydrophobic drugs or biomolecules. axispharm.com

Biocompatibility : PEG is known for its minimal toxicity and is approved by regulatory agencies for various biomedical applications. chempep.com

Low Immunogenicity : PEG chains can shield conjugated molecules from the host's immune system, reducing immune responses and prolonging circulation time. chempep.comaxispharm.com

Flexibility : The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility. chempep.com

PEG linkers exist in two main classes: monodispersed and polydispersed. broadpharm.combiochempeg.com Monodisperse PEGs, also known as discrete PEGs, have a specific, single molecular weight, whereas polydisperse PEGs are a mixture of polymers with an average molecular weight. broadpharm.com The development of monodisperse PEG linkers with defined lengths and terminal functional groups in the 1990s enabled more precise bioconjugation strategies. chempep.com These linkers can be engineered with various reactive groups, such as azides, amines, and alkynes, to facilitate the connection of different molecular entities. broadpharm.com Their architecture has evolved from simple homobifunctional spacers to complex heterobifunctional, cleavable, and branched structures designed for specific applications like antibody-drug conjugates (ADCs) and nanoparticle drug delivery. chempep.combroadpharm.combiochempeg.com In ADCs, for instance, PEG linkers can enhance stability and solubility. biochempeg.comamericanpharmaceuticalreview.com

Fundamental Principles of Azide-Containing Reagents in Bioorthogonal Reaction Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. jci.org Azide-containing reagents are central to this field due to the unique properties of the azide (B81097) group. The azide group is small, metabolically stable, and essentially absent from most biological systems, making it an ideal chemical handle for selectively tagging biomolecules. jci.orgnih.govmdpi.com

The azide group's utility lies in its ability to undergo highly specific and efficient ligation reactions with a complementary partner. The primary bioorthogonal reactions involving azides are:

Azide-Alkyne Cycloadditions : This is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often referred to as "click chemistry," this reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. nih.govmedchemexpress.combiochempeg.com The development of stabilizing ligands has helped to reduce the required amount of toxic copper(I). jci.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the toxicity of the copper catalyst, strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) are used. medchemexpress.combiochempeg.com These molecules react readily with azides without the need for a catalyst, making SPAAC highly suitable for applications in living organisms. jci.orgbiochempeg.com

Staudinger Ligation : Introduced in 2000, this reaction occurs between an azide and a functionalized triarylphosphine. mdpi.comthermofisher.com It forms a stable amide bond, proceeds readily at neutral pH in water without a catalyst, and is biocompatible, making it valuable for in vivo applications. mdpi.comthermofisher.com

The chemoselectivity of azides—their ability to react specifically with their intended partners without cross-reactivity with other biological functional groups—has made them invaluable for a wide range of applications, including bioconjugation, drug discovery, and imaging of biomolecules like glycans, proteins, and lipids in their native environments. nih.govmdpi.combiochempeg.com

Elucidation of S-Acetyl-PEG3-azide as a Strategic Heterobifunctional Molecular Scaffold

This compound is a heterobifunctional molecule, meaning it possesses two different reactive functional groups, allowing for sequential or orthogonal conjugation strategies. biosynth.combiosynth.com Its structure consists of a terminal azide group, a short, discrete polyethylene glycol chain with three repeating units (PEG3), and a thioacetate (B1230152) (S-acetyl) group. broadpharm.commedkoo.com

The strategic design of this molecule provides distinct functionalities at each end:

Azide Group : This end of the molecule enables "click chemistry." broadpharm.commedkoo.com It can participate in CuAAC reactions with terminal alkynes or in copper-free SPAAC reactions with strained alkynes like DBCO or BCN. medchemexpress.com This allows for the specific and efficient attachment of the linker to molecules or surfaces functionalized with an alkyne.

S-Acetyl Group : The thioacetate group serves as a protected thiol. The acetyl group can be removed under mild basic conditions (deacetylation) to expose a free thiol (sulfhydryl) group. This thiol can then react with maleimides, iodoacetamides, or other thiol-reactive functionalities to form a stable covalent bond.

PEG3 Spacer : The short, hydrophilic PEG linker increases the aqueous solubility of the molecule and any conjugate it is incorporated into. broadpharm.commedkoo.com It also provides a flexible spacer arm, which can be important for overcoming steric hindrance between the two conjugated molecules.

This dual functionality makes this compound a versatile building block in chemical biology and drug discovery. For example, it is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The ability to connect two different molecular entities with precise control over the linkage chemistry is paramount in such applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₉N₃O₄S broadpharm.combiocompare.com
Molecular Weight 277.34 g/mol biocompare.com
CAS Number 1310827-26-9 broadpharm.com
Appearance Solid powder medkoo.com
Purity Typically >95% or >98% broadpharm.commedkoo.combiocompare.com
Solubility Soluble in DMSO medkoo.com
IUPAC Name S-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl) ethanethioate medkoo.com

Table 2: Bioorthogonal Reactions Involving the Azide Moiety

Reaction NameReactive PartnersKey FeaturesSuitability for Live SystemsSource(s)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal AlkyneRequires Copper(I) catalyst; High efficiency and reaction rate.Limited by copper toxicity, though new ligands can reduce this. jci.orgnih.govmedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free; Bioorthogonal; Fast kinetics.Highly suitable; no toxic catalyst required. jci.orgmedchemexpress.combiochempeg.com
Staudinger Ligation Azide + TriarylphosphineForms a stable amide bond; No catalyst needed; Biocompatible.Highly suitable; proceeds readily in aqueous environments at neutral pH. mdpi.comthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4S B610648 S-Acetyl-PEG3-azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4S/c1-10(14)18-9-8-17-7-6-16-5-4-15-3-2-12-13-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXCCFAIMVRUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Sophisticated Chemical Derivatization of S Acetyl Peg3 Azide

Methodologies for the Chemical Synthesis of S-Acetyl-PEG3-azide and its Synthetic Precursors

The synthesis of this compound relies on the strategic, regioselective modification of a core triethylene glycol (TEG) molecule. jchemlett.com A common approach involves the desymmetrization of TEG, where its two terminal hydroxyl groups are sequentially converted into the desired azide (B81097) and S-acetyl moieties. nih.gov

A plausible and widely referenced synthetic pathway begins with the mono-functionalization of triethylene glycol. jchemlett.commdpi.com

Step 1: Monotosylation of Triethylene Glycol The synthesis often starts by reacting triethylene glycol with one equivalent of a tosylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. jchemlett.com This controlled reaction regioselectively attaches a tosyl group to one of the hydroxyls, creating a good leaving group while preserving the other hydroxyl. The resulting intermediate is α-hydroxyl-ω-tosyl-triethylene glycol.

Step 2: Azide Introduction The tosylated intermediate is then treated with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comresearchgate.net The azide ion displaces the tosylate group via nucleophilic substitution (Sₙ2 reaction) to form Azido-PEG3-alcohol (1-azido-2-(2-(2-hydroxyethoxy)ethoxy)ethane). mdpi.comresearchgate.net This precursor is a crucial intermediate, isolating the azide functionality at one end of the PEG chain. researchgate.net

Step 3: Conversion to this compound The final step involves converting the remaining hydroxyl group into a thioacetate (B1230152). This can be achieved through a two-step process:

The hydroxyl group of Azido-PEG3-alcohol is first activated, for instance, by converting it back into a better leaving group like a mesylate or tosylate. mdpi.comresearchgate.net

This activated group is then displaced by a thioacetate salt, such as potassium thioacetate (KSAc), to yield the final product, this compound. researchgate.net

An alternative to the final step is a Mitsunobu reaction, which can directly convert the alcohol to the thioacetate using thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate reagent.

The table below outlines the key synthetic precursors and reagents involved in a representative synthesis.

Step Precursor/Intermediate Key Reagents Product
1Triethylene glycolp-Toluenesulfonyl chloride (TsCl), Pyridineα-hydroxyl-ω-tosyl-triethylene glycol
2α-hydroxyl-ω-tosyl-triethylene glycolSodium azide (NaN₃)Azido-PEG3-alcohol
3Azido-PEG3-alcohol1. Tosyl chloride (TsCl) 2. Potassium thioacetate (KSAc)This compound

Advanced Strategies for Functionalization and Auxiliarization

The utility of this compound stems from the orthogonal reactivity of its terminal groups. The azide participates in bioorthogonal "click chemistry," while the S-acetyl group provides access to a reactive thiol for other specific conjugation chemistries. medchemexpress.comaxispharm.com

The inherent structure of this compound provides two orthogonal reactive handles. The term "introduction" in this context refers to the specific reactions these moieties can undergo to conjugate with other molecules.

Azide Functionality for Click Chemistry : The azide group is a key component for click chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.comsigmaaldrich.com It can undergo:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. medchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.combiochempeg.com This is particularly useful for applications in living systems where copper toxicity is a concern. biochempeg.com

Thiol Functionality via Deprotection : The S-acetyl group is a stable protecting group for a thiol (-SH). It can be selectively removed under mild basic conditions, such as with hydroxylamine (B1172632) or sodium hydroxide, to reveal a free sulfhydryl group. windows.net This newly exposed thiol is highly reactive towards:

Maleimides : Reacts specifically with the maleimide (B117702) functional group at a pH range of 6.5-7.5 to form a stable thioether bond. windows.net This is a widely used reaction for protein and peptide labeling.

Iodoacetamides and Bromoacetamides : Undergoes alkylation with these reagents to form a stable thioether linkage.

Disulfide Exchange : Can react with other thiols or disulfides to form new disulfide bonds.

The orthogonality of these reactions allows for a two-step, directional conjugation. For example, a molecule containing an alkyne can be attached via click chemistry, followed by deprotection of the thiol and reaction with a maleimide-functionalized biomolecule.

Functional Group Orthogonal Partner Reaction Type Resulting Linkage
Azide (-N₃)Terminal AlkyneCuAAC1,2,3-Triazole
Azide (-N₃)Strained Alkyne (e.g., DBCO)SPAAC1,2,3-Triazole
Thiol (-SH) (after deprotection)MaleimideMichael AdditionThioether
Thiol (-SH) (after deprotection)IodoacetamideNucleophilic SubstitutionThioether

Enzymes offer a highly specific method for conjugating molecules, often targeting particular amino acid sequences or motifs. While this compound itself is not a direct substrate for most enzymes, it can be incorporated into conjugates using enzymatic strategies.

One prominent method involves microbial transglutaminase (MTGase). researchgate.netnih.gov MTGase catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. researchgate.net A strategy could involve a linker that is first conjugated enzymatically and then reacted with this compound. For instance, an amine-containing linker could be attached to a protein via MTGase, and this linker could then bear an alkyne group, ready for a subsequent click reaction with this compound.

Another approach involves ligases, such as Sortase A or Butelase 1, which recognize specific peptide sequences. chinesechemsoc.org A peptide containing the recognition motif and an orthogonal functional group (e.g., an alkyne) could be synthesized. This peptide can then be clicked to this compound. The resulting construct can then be enzymatically ligated to a protein of interest that has been engineered to contain the corresponding ligation tag. chinesechemsoc.org

Furthermore, glycosyltransferases can be used to attach azide-modified sugars to antibodies or other glycoproteins. acs.org The azide handle on the sugar can then be used to click on a DBCO-functionalized partner. While not a direct use of this compound, this demonstrates the principle of using enzymes to install one of the reactive handles (the azide) for subsequent conjugation. acs.org

Rigorous Purification and Comprehensive Analytical Characterization Techniques for this compound and its Modified Derivatives

Purification and characterization are critical to ensure the quality and identity of this compound and its conjugates. The unique solubility of PEG derivatives—soluble in many organic solvents and water but insoluble in ethers and hexanes—can be exploited for purification by precipitation. beilstein-journals.org

Purification Techniques:

Flash Chromatography : Silica gel chromatography is commonly used to purify intermediates and the final product during synthesis, separating them from unreacted reagents and byproducts.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a high-resolution technique for purifying the final product and its conjugates to a high degree of purity.

Size Exclusion Chromatography (SEC) : Particularly useful for purifying PEGylated proteins, SEC separates molecules based on their hydrodynamic radius, effectively removing unreacted PEG linkers and other small molecules from the larger conjugate.

Ion Exchange Chromatography (IEX) : IEX separates molecules based on charge. It can be used to purify PEGylated proteins and may even separate positional isomers, as the PEG chain can shield surface charges to different extents depending on its attachment site.

Precipitation/Crystallization : The distinct solubility profile of PEG compounds allows for purification by precipitating the product from a reaction mixture by adding a non-solvent like diethyl ether. beilstein-journals.org

Analytical Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the linker and its precursors. researchgate.netacs.org Specific proton and carbon signals can verify the presence of the azide, the acetyl group, and the PEG backbone, and confirm the quantitative functionalization of the termini. researchgate.netresearchgate.net It is crucial to correctly interpret spectra, accounting for potential complexities like ¹³C-¹H coupling in large polymers. acs.org

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the exact molecular weight of the synthesized linker and its derivatives, verifying its identity and purity. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is useful for identifying key functional groups. A characteristic strong vibrational band around 2100 cm⁻¹ confirms the presence of the azide group, while a band around 1690-1710 cm⁻¹ indicates the carbonyl of the thioester. researchgate.net

The table below summarizes the common analytical techniques and their applications.

Technique Information Provided Typical Application
¹H and ¹³C NMRDetailed structural confirmation, verification of functional groups, assessment of purity. acs.orgCharacterizing precursors, final product, and conjugates.
Mass Spectrometry (MS)Precise molecular weight determination, confirmation of identity. acs.orgVerifying the mass of the final product and its conjugates.
FTIR SpectroscopyIdentification of key functional groups (e.g., azide, carbonyl). researchgate.netConfirming successful introduction of azide and thioester groups.
HPLCAssessment of purity, quantification, and purification. researchgate.netQuality control and preparative purification.

Mechanistic Elucidation and Transformative Applications of S Acetyl Peg3 Azide in Click Chemistry Paradigms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with S-Acetyl-PEG3-azide

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, facilitating the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). This compound, with its terminal azide group, readily participates in this reaction, enabling the conjugation of a wide array of alkyne-functionalized molecules. medchemexpress.com The reaction is renowned for its high efficiency and the inertness of the azide and alkyne functional groups toward most biological molecules, making it a favored tool for bioconjugation. nih.govresearchgate.net

Detailed Reaction Mechanisms and Quantitative Kinetic Considerations

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. acs.org This is followed by the coordination of the azide to the copper center and subsequent cyclization to form a six-membered copper-containing intermediate, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst. acs.org The reaction is typically second-order, and its rate is significantly influenced by the concentration of the copper(I) catalyst and the nature of the solvent.

Quantitative kinetic analysis of CuAAC reactions involving PEGylated azides, such as the structurally similar Biotin-PEG3-azide, has been performed using techniques like Raman microscopy. rsc.org These studies reveal that the observed rate constant (k_obs) is dependent on the concentrations of both the copper catalyst and the coordinating ligand. For instance, in a reaction between an alkyne and a PEG3-azide derivative, the reaction rate demonstrates a first-order dependence on the copper concentration. rsc.org

Interactive Table 1: Kinetic Data for a CuAAC Reaction with a PEG3-Azide Derivative

Copper (Cu) Concentration (mM) Observed Rate Constant (k_obs) (x 10⁻³ s⁻¹)
2 1.5
5 4.0
10 8.5
15 12.0

Data derived from kinetic analysis of a CuAAC reaction with a biotin-PEG3-azide derivative under specific ligand conditions. The data illustrates the dependence of the reaction rate on the copper catalyst concentration.

Design and Optimization of Catalytic Systems for Enhanced Efficiency

The efficiency of the CuAAC reaction with this compound can be significantly enhanced through the strategic design and optimization of the catalytic system. A key component of this is the use of copper(I)-stabilizing ligands. These ligands not only accelerate the reaction but also protect the copper(I) from oxidation to the inactive copper(II) state. rsc.orgnih.gov Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). rsc.orgnih.gov Comparative studies have shown that the choice of ligand can have a profound impact on the reaction rate. For example, both THPTA and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) have been shown to be highly effective in promoting CuAAC reactions in aqueous environments. nih.govjenabioscience.com The optimization of the ligand-to-copper ratio is also crucial; for instance, a maximum rate-enhancing effect for the THPTA ligand has been observed at a [THPTA]:[Cu] ratio of approximately 0.5. rsc.org

Interactive Table 2: Comparative Efficiency of Catalytic Ligands in CuAAC

Ligand Relative Reaction Rate
THPTA High
BTTAA High
L-Histidine Moderate
None Low

This table provides a qualitative comparison of the efficiency of different copper-chelating ligands in accelerating the CuAAC reaction. THPTA and BTTAA are shown to be particularly effective.

Addressing Biocompatibility Challenges and Implementing Mitigation Strategies in Biological Contexts

A significant challenge in the application of CuAAC in biological systems is the inherent cytotoxicity of copper ions. uea.ac.ukacs.org This has necessitated the development of strategies to mitigate these toxic effects while maintaining high reaction efficiency. One primary strategy is the use of chelating ligands, such as THPTA and L-histidine, which sequester the copper ions, reducing their toxicity. rsc.orgnih.gov Furthermore, the use of a reducing agent, such as sodium ascorbate, is common practice to maintain copper in its catalytically active Cu(I) state, which can also help to minimize the concentration of more toxic Cu(II) species. acs.org Research has also focused on developing highly active catalytic systems that can function effectively at very low, and thus less toxic, copper concentrations. nih.gov The hydrophilic PEG3 linker in this compound can also contribute to improved biocompatibility by enhancing the water solubility of the molecule and any subsequent conjugates. biochempeg.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a significant advancement in click chemistry, as it obviates the need for a cytotoxic copper catalyst. biochempeg.com This is achieved by employing a strained alkyne, where the ring strain provides the necessary activation energy for the cycloaddition with an azide to proceed. This compound is an excellent reaction partner in SPAAC, readily conjugating with a variety of strained alkynes. medchemexpress.com

Theoretical Framework of Copper-Free Click Chemistry and Intrinsic Ring Strain Effects

The theoretical basis of SPAAC lies in the high internal energy of the strained alkyne. The distortion of the typically linear alkyne bond within a small ring structure, such as a cyclooctyne (B158145), significantly lowers the activation energy of the [3+2] cycloaddition with an azide. acs.org This allows the reaction to proceed efficiently at physiological temperatures without the need for a catalyst. The rate of the SPAAC reaction is highly dependent on the degree of ring strain in the cyclooctyne derivative.

Reactive Intermediates and Conjugation Efficacy with Strained Alkyne Partners (e.g., Dibenzocyclooctynes, Bicyclononynes)

This compound demonstrates high conjugation efficacy with various strained alkynes, most notably dibenzocyclooctynes (DBCO) and bicyclononynes (BCN). medchemexpress.comresearchgate.net The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a transient, high-energy transition state that rapidly collapses to the stable triazole product.

Dibenzocyclooctynes (DBCO): DBCO derivatives are widely used in SPAAC due to their high reactivity and stability. conju-probe.com The reaction of this compound with a DBCO-functionalized molecule results in the formation of a stable triazole linkage. It is noteworthy that the reaction with DBCO can lead to the formation of two regioisomers of the triazole product. nih.gov

Bicyclononynes (BCN): BCN is another highly reactive strained alkyne used in SPAAC. researchgate.net It is known for its excellent reaction kinetics and stability. beilstein-journals.org The conjugation of this compound with BCN-containing molecules is highly efficient and proceeds rapidly under mild conditions.

Strategic Advantages for In Vivo Labeling and Intracellular Applications

The unique structural features of this compound render it a highly effective tool for in vivo labeling and intracellular studies. The primary advantages stem from the bioorthogonal nature of its azide group and the physicochemical properties imparted by the polyethylene (B3416737) glycol (PEG) linker.

The azide moiety is exceptionally valuable for biological applications because it is virtually absent from and non-reactive with endogenous functional groups within cells and organisms. thermofisher.comnih.gov This "bioorthogonal" characteristic ensures that the azide group will not participate in unwanted side reactions with biological molecules, leading to minimal background and highly specific labeling. thermofisher.comsigmaaldrich.com Its small size and stability under physiological conditions further allow it to be incorporated into biomolecules, such as proteins or cell-surface glycans, often with little to no perturbation of the native structure or function. nih.gov For instance, cells can be cultured with azide-containing metabolic precursors, like tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which results in the presentation of azide groups on the cell surface. thno.org This enables the subsequent tracking and visualization of these specific cells in a living organism. thno.org

The PEG3 linker in this compound confers significant advantages, particularly concerning solubility and biocompatibility. The hydrophilic nature of the PEG chain increases the water solubility of the entire molecule, which is a critical attribute for reagents used in aqueous biological environments. broadpharm.combiochempeg.com This enhanced solubility helps to prevent aggregation and ensures effective delivery and reactivity in cellular and in vivo contexts. Furthermore, PEG linkers are well-established in biomedical applications for their ability to create a hydrophilic shield around conjugated molecules, which can improve their pharmacokinetic profiles in vivo. While the primary role of the short PEG3 segment in this specific reagent is to enhance solubility for bioconjugation, the principle is a cornerstone of PEGylation strategies in drug delivery. axispharm.com The combination of a bioorthogonal azide and a solubilizing PEG linker makes this compound and similar structures well-suited for demanding applications like cell-surface engineering and the labeling of biomolecules within their native settings. nih.govacs.org

Staudinger Ligation Involving the Azide Moiety of this compound

The Staudinger ligation is a powerful and highly chemoselective reaction that forms a stable amide bond between an azide, such as the one present in this compound, and a specifically engineered triarylphosphine. interchim.fracs.org This reaction is a modification of the classic Staudinger reaction, adapted for bioconjugation by ensuring that the phosphine (B1218219) reagent becomes covalently linked to the azide-bearing molecule. sigmaaldrich.comwikipedia.org Its bioorthogonal nature allows it to proceed efficiently in complex biological environments, including on the surface of living cells, without the need for a metal catalyst. nih.govhzdr.de

Chemical Pathways and Formation of Amide Bond Products

The Staudinger ligation is initiated by the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide group of a molecule like this compound. wikipedia.org This step results in the expulsion of dinitrogen gas (N₂) and the formation of a key intermediate known as an iminophosphorane, or aza-ylide. sigmaaldrich.comnih.gov

The reaction proceeds under mild, physiological conditions (room temperature and neutral pH), which is a significant advantage for modifying sensitive biological macromolecules. nih.govinterchim.fr

Comparative Analysis of Traceless and Nontraceless Ligation Variants

The Staudinger ligation has two primary variants: traceless and nontraceless. The key distinction lies in whether atoms from the phosphine reagent are incorporated into the final conjugated product. wikipedia.org

In the nontraceless Staudinger ligation , the phosphine reagent is designed such that the resulting phosphine oxide remains covalently attached to the newly formed amide bond. wikipedia.org Reporter groups like fluorophores or biotin (B1667282) are often appended to this part of the phosphine reagent. wikipedia.org

In the traceless Staudinger ligation , the phosphine reagent is engineered to be completely eliminated after the reaction. wikipedia.orgnih.gov This is typically achieved by using a phosphinothioester or a similar structure. nih.govnih.gov The reaction proceeds through an amidophosphonium salt intermediate, which then rearranges to form the final amide bond, leaving no trace of the original phosphine reagent. nih.gov This results in a native amide linkage, which is particularly advantageous in applications like protein synthesis where preserving the natural chemical structure is critical. hzdr.denih.gov

FeatureNontraceless Staudinger LigationTraceless Staudinger Ligation
Final Product Contains the newly formed amide bond plus a phosphine oxide byproduct. wikipedia.orgContains only the newly formed amide bond. nih.gov
Phosphine Reagent Typically a triarylphosphine with an ortho-ester group. sigmaaldrich.comOften a phosphinothioester or phosphinoalcohol. nih.govnih.gov
Key Advantage The retained phosphine oxide can serve as a scaffold for attaching reporter tags. wikipedia.orgForms a native amide bond with no residual atoms from the reagent. nih.gov
Primary Application Attaching labels (e.g., fluorophores, biotin) for detection and imaging. interchim.frwikipedia.orgProtein synthesis, peptide ligation, and applications requiring minimal structural perturbation. acs.orgnih.gov
Ligation Unit Amide bond plus phosphine oxide moiety. wikipedia.orgA single amide bond. hzdr.de

Strategic Utility in Site-Specific Protein Modification

The Staudinger ligation provides a robust and precise method for the site-specific modification of proteins. nih.gov This strategy allows for the introduction of a wide array of functional molecules, including fluorescent dyes, affinity tags, and therapeutic agents, at a predetermined location within a protein's structure. acs.org

The process typically involves two key steps. First, an azide group is incorporated into the target protein at a specific site. A common and powerful method to achieve this is through genetic code expansion, where a non-canonical amino acid containing an azide, such as L-azidohomoalanine or 4-azido-L-phenylalanine, is introduced into the protein's sequence during its synthesis. tcichemicals.com This places the bioorthogonal azide handle at a genetically defined position.

Second, the azide-modified protein is reacted with a phosphine reagent that carries the desired functional payload. interchim.fr The Staudinger ligation then covalently attaches the payload to the protein via a stable amide bond. thermofisher.com Because the azide and phosphine groups are bioorthogonal, the reaction is highly specific and does not affect other amino acid residues in the protein, even in the complex environment of a cell lysate or on the surface of a living cell. sigmaaldrich.com This precision avoids the often-uncontrolled and heterogeneous labeling that can occur when targeting common functional groups like amines or sulfhydryls. thermofisher.com The traceless variant is particularly useful for creating protein conjugates, such as PEGylated proteins, where the goal is to modify the protein's properties without introducing a bulky, non-native chemical linker. nih.gov

Advanced Bioconjugation Frameworks Utilizing S Acetyl Peg3 Azide

Targeted Covalent Ligation to Diverse Biomolecular Entities

S-Acetyl-PEG3-azide is a heterobifunctional linker that plays a crucial role in modern bioconjugation. biosynth.com This compound features two distinct reactive groups: a protected thiol (S-acetyl group) and an azide (B81097). broadpharm.commedkoo.com The azide group is a key component for "click chemistry," a set of reactions known for their high efficiency and selectivity, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.com These reactions allow for the stable and specific linkage of this compound to molecules containing a corresponding alkyne or strained cyclooctyne (B158145) group. medchemexpress.comiris-biotech.de The S-acetyl group, on the other hand, can be deprotected to reveal a reactive thiol, which can then form a covalent bond with other specific functional groups. The polyethylene (B3416737) glycol (PEG) spacer, consisting of three ethylene (B1197577) glycol units, enhances the solubility of the molecule and its conjugates in aqueous solutions. broadpharm.commedkoo.com

Site-Directed Conjugation to Proteins and Peptides

The unique architecture of this compound allows for the precise, site-directed modification of proteins and peptides. This is a significant advancement over random conjugation methods, which can often lead to a loss of biological activity if the modification occurs at a critical site, such as an active site or binding interface. researchgate.netresearchgate.net

One common strategy for site-specific protein modification involves the genetic incorporation of an unnatural amino acid containing an alkyne or azide group into the protein's sequence. researchgate.net For instance, an alkyne-bearing amino acid can be introduced at a specific position in a protein. Subsequently, this compound can be attached to this unique site via a click chemistry reaction. medchem101.com This approach ensures that every protein molecule is modified at the exact same location. researchgate.net

Alternatively, the thiol group of this compound can be utilized for conjugation. After deacetylation to expose the free thiol, it can react with specific amino acid residues on a protein, such as a cysteine that has been introduced at a desired location through site-directed mutagenesis. nih.gov This thiol-maleimide reaction is another widely used method for achieving site-specific protein conjugation. nih.govacs.org

These site-specific conjugation methods are invaluable in various applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. medchemexpress.commedchemexpress.com The precise control over the conjugation site and stoichiometry (the number of drug molecules per antibody) is critical for the efficacy and safety of the ADC. This compound can serve as a linker in the synthesis of ADCs and other complex biomolecular constructs like PROTACs (PROteolysis TArgeting Chimeras). broadpharm.commedchemexpress.com

Table 1: Research Findings on Site-Directed Conjugation to Proteins and Peptides

Biomolecule Conjugation Strategy Key Finding
Recombinant Thrombomodulin (TM456) Azide introduction via Sortase A-mediated ligation with NH2-diglycine-PEG3-azide, followed by copper-free click chemistry. Site-specific PEGylation was achieved without diminishing the protein's anticoagulant activity. researchgate.netresearchgate.net
General Proteins Genetic incorporation of an alkyne-containing unnatural amino acid followed by click reaction with an azide-PEG molecule. Enables convenient and site-specific installation of a PEG group onto a protein. nih.gov
Green Fluorescent Protein (GFP) Incorporation of p-azido-L-phenylalanine (p-AzF) for site-specific covalent immobilization. Demonstrates the effectiveness of using unnatural amino acids for directed protein immobilization. researchgate.net
General Proteins Cysteine tagging with maleimide-PEG. A common method for site-specific PEGylation by reacting a free cysteine with a maleimide-functionalized PEG. nih.gov

Attachment to Oligonucleotides and Other Nucleic Acid Derivatives

The application of this compound extends to the functionalization of oligonucleotides and other nucleic acid derivatives. Click chemistry has become a powerful tool for modifying DNA and RNA, allowing for the introduction of various labels, tags, and other functionalities with high precision and efficiency. uni-muenchen.de

For instance, an oligonucleotide can be synthesized with a terminal alkyne modification. This compound can then be readily conjugated to this alkyne-modified oligonucleotide through a CuAAC reaction. genelink.com This process creates a stable triazole linkage, effectively attaching the PEG-azide linker to the nucleic acid. axispharm.com This method has been used to create highly labeled probes for applications such as fluorescent in situ hybridization (FISH). uni-muenchen.de

Furthermore, this conjugation strategy is employed in the construction of complex DNA nanostructures. uni-muenchen.de By designing oligonucleotides with terminal azides and alkynes, researchers can use click chemistry to ligate them together, forming intricate, covalently stabilized structures. This compound can be incorporated into these designs to introduce specific functionalities or to act as a flexible spacer. biosynth.com

The ability to attach this compound to oligonucleotides is also valuable in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The PEG linker can improve the pharmacokinetic properties of these molecules, while the terminal azide or deprotected thiol can be used to attach targeting ligands for cell-specific delivery. google.comnih.gov

Table 2: Research Findings on Attachment to Oligonucleotides

Oligonucleotide Type Conjugation Method Application
Alkyne-modified Oligonucleotide Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Folate-Peg3-Azide. Targeted intracellular delivery and gene silencing. nih.gov
Thiol-modified Oligonucleotide Post-synthesis maleimide (B117702) conjugation with Azide PEG3 Maleimide. Introduction of an active azide group for subsequent click chemistry reactions. genelink.com
DNA Nanostructures One-pot click reaction with Peg3-Azide. Stabilization and selective labeling of DNA nanostructures. uni-muenchen.de
Antisense Oligonucleotides Attachment of trivalent N-acetylgalactosamine moieties via a PEG3 spacer. Targeted delivery to the asialoglycoprotein receptor in liver cells. google.com

Functionalization of Small Molecules and Receptor Ligands

This compound is also instrumental in the functionalization of small molecules and receptor ligands. By incorporating this linker, researchers can impart new properties to these molecules, such as improved solubility or the ability to be conjugated to other entities. rockefeller.edu

A common approach involves synthesizing a small molecule or ligand with an alkyne group. This alkyne-functionalized molecule can then be readily coupled to this compound using click chemistry. medchem101.com This strategy is frequently used in the development of chemical probes for activity-based protein profiling (ABPP), where a small molecule inhibitor is tagged with a reporter group for detection and identification of its protein target. researchgate.netrockefeller.edu The PEG linker in this compound can help to maintain the solubility of the probe and minimize steric hindrance.

The functionalization of receptor ligands with this compound can also be used to create bivalent or multivalent ligands. By linking two or more ligand molecules together with a flexible PEG spacer, it is possible to enhance their binding affinity and selectivity for their target receptor. The terminal azide or thiol group can also be used to attach the ligand to a larger entity, such as a nanoparticle or a carrier protein, for targeted drug delivery. cd-bioparticles.net

Table 3: Research Findings on Functionalization of Small Molecules

Small Molecule Type Functionalization Strategy Purpose
Native Metabolites and Synthetic Small Molecules Functionalization with bio-orthogonal detection tags (e.g., azide). Biochemical analysis of metabolically labeled proteins. rockefeller.edu
Covalent Ligands Appending an alkyne group for subsequent conjugation with an azide-reporter via CuAAC. Site-specific labeling and evaluation of target occupancy. rockefeller.edu
Small Molecule Inhibitors Tagging with a reporter group via a linker. Activity-based protein profiling (ABPP) to identify protein targets. researchgate.net
Receptor Ligands Linking with a PEG spacer. Creation of bivalent ligands to enhance binding affinity.

PEGylation Methodologies Enabled by this compound

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the therapeutic properties of biopharmaceuticals. researchgate.net this compound provides a versatile platform for implementing advanced PEGylation strategies, offering precise control over the site and extent of modification.

Elongation of Circulating Half-Life and Augmentation of Biomolecule Stability

A primary goal of PEGylation is to increase the circulating half-life of a therapeutic biomolecule. google.com The attachment of PEG chains increases the hydrodynamic radius of the molecule, which reduces its rate of clearance by the kidneys. researchgate.net The hydrophilic PEG chains also form a protective layer around the biomolecule, shielding it from proteolytic degradation and reducing its immunogenicity. iris-biotech.deresearchgate.net

This compound can be used to attach PEG chains to biomolecules in a controlled manner. For example, a protein can be PEGylated at a specific site using the methods described in section 4.1.1. This site-specific PEGylation is often preferable to random PEGylation, as it can avoid the loss of biological activity that can occur when PEG chains are attached near the active site or a receptor-binding domain. researchgate.netresearchgate.net

Research has shown that PEGylation can significantly improve the stability of proteins. For instance, PEGylated recombinant thrombomodulin (TM456) was found to be more stable than the unmodified protein in a trypsin digestion assay. researchgate.net This increased stability can translate to a longer shelf life for the therapeutic product and improved performance in vivo.

However, a potential drawback of conventional PEGylation is the "PEG dilemma," where the PEG chains that prolong circulation can also hinder the interaction of the drug with its target cells. scienceopen.com To address this, "cleavable" PEG linkers have been developed that can be detached from the drug in the target tissue microenvironment. scienceopen.com this compound can be incorporated into such cleavable linker designs. For example, a linker could be designed with a disulfide bond that is cleaved in the reducing environment inside a cell. broadpharm.com

Precision Engineering of Site-Specific PEGylation Strategies

The ability to perform site-specific PEGylation is critical for the development of next-generation biotherapeutics. This compound, with its dual reactive handles, is a key enabler of these precision engineering strategies.

One powerful approach is chemoenzymatic modification. nih.gov This involves using an enzyme to introduce a unique reactive group at a specific site on a biomolecule, which can then be used for conjugation. For example, a transglutaminase enzyme can be used to attach an azide-containing linker to a specific glutamine residue on an antibody. nih.gov This azide-functionalized antibody can then be PEGylated using a PEG molecule containing a complementary reactive group, such as a strained alkyne. nih.govnih.gov

Another advanced strategy involves the use of unnatural amino acids. nih.gov By genetically encoding an amino acid with an alkyne or azide side chain at a specific position in a protein, a unique "handle" for PEGylation is created. researchgate.netnih.gov This allows for the production of homogeneously PEGylated proteins with a precisely defined drug-to-antibody ratio (in the case of ADCs).

These precision PEGylation methods, facilitated by reagents like this compound, are leading to the development of more effective and safer biopharmaceuticals with optimized pharmacokinetic and pharmacodynamic properties.

Advanced Surface Functionalization and Biomaterial Immobilization

The heterobifunctional nature of this compound, which combines a protected thiol group and a reactive azide moiety separated by a flexible tri-polyethylene glycol (PEG3) spacer, makes it a powerful tool for advanced surface functionalization. biosynth.combroadpharm.com The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under mild conditions to reveal a highly reactive sulfhydryl group. This sulfhydryl group can form stable linkages with various surfaces, such as gold or maleimide-functionalized substrates. Concurrently, the terminal azide group is readily available for bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comacs.org This dual reactivity allows for a two-step, controlled process of first anchoring the linker to a surface and then conjugating a specific biomolecule of interest.

Directed Modification of Solid-Phase Supports and Microbead Substrates

This compound facilitates the precise, covalent immobilization of biomolecules onto a variety of solid-phase supports, including glass slides, cellulose (B213188) nanofibers, and polymeric microbeads. thermofisher.comresearchgate.netnih.gov This capability is crucial for applications such as biosensors, diagnostic assays, and affinity chromatography. nih.gov The process typically involves the deacetylation of the S-acetyl group to expose the thiol, which then serves as the anchor to the substrate. The azide-terminated PEG chains then extend from the surface, ready to capture alkyne-modified biomolecules via click chemistry. axispharm.com

Research has demonstrated the use of azide-functionalized PEG linkers for the creation of glycopeptide arrays on functionalized glass slides. researchgate.netnih.gov In these studies, peptide scaffolds were synthesized directly on the slides, and sugar azides, some featuring a PEG3 spacer, were attached via CuAAC. researchgate.net The inclusion of the PEG spacer was found to be essential for enhancing the flexibility and accessibility of the immobilized sugars, which in turn improved binding interactions with lectins. researchgate.netnih.gov This highlights the importance of the spacer arm in overcoming steric hindrance at the surface.

In the context of microbead functionalization, similar strategies are employed. For instance, alkyne-functionalized microbeads can be conjugated with azide-containing probes, such as those derived from this compound, to create tools for studying cellular interactions. unimi.it A study focused on targeting Staphylococcus aureus used a PEG3-N3 linker to attach arabinose moieties to microbeads, demonstrating the importance of the linker in presenting the carbohydrate probe effectively. unimi.it Furthermore, enzymatic methods have been used to install an azide group onto a protein, which was then selectively immobilized onto alkyne-functionalized agarose (B213101) beads, showcasing a highly specific method for orienting proteins on a solid support. nih.govresearchgate.net

The table below summarizes various solid-phase supports and the role of azide-PEG linkers in their functionalization.

Solid SupportLinker ChemistryBiomolecule AttachedPurpose / FindingReference
Functionalized Glass Slides CuAAC with peptide scaffoldsSugar Azides (with and without PEG3 spacer)PEG spacer increased flexibility and improved lectin binding affinity. researchgate.netnih.gov
Agarose Microbeads CuAACAzide-modified Green Fluorescent Protein (GFP)Achieved selective, site-specific immobilization of the protein. nih.gov
Polystyrene Microbeads CuAACArabinose-PEG3-azideC2-linked arabinose probes showed preferential binding to S. aureus. unimi.it
Cellulose Nanofibers CuAACAzide-PEG3-biotinCreated a biotinylated membrane for the specific detection of streptavidin. nih.gov

These examples underscore the versatility of this compound and related azide-PEG linkers in creating highly functionalized surfaces for a wide array of biotechnological applications. The ability to control the spacing, density, and orientation of immobilized biomolecules is a key advantage offered by this technology. nih.gov

Engineering of Liposomal Surfaces for Enhanced Targeted Delivery

Liposomes are well-established vesicles for drug delivery, and their surface modification is critical for improving therapeutic outcomes. pharmaexcipients.com Surface coating with polyethylene glycol (PEG), known as PEGylation, is a gold-standard technique to create "stealth" liposomes that can evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. nih.govnih.gov this compound is an ideal reagent for advanced liposome (B1194612) engineering, enabling both stealth properties and targeted delivery.

The modification of liposomes with this compound can be achieved through post-modification techniques. nih.gov In this approach, a lipid with a reactive headgroup (e.g., a maleimide-functionalized lipid) is incorporated into the liposome bilayer during its formulation. After liposome formation, this compound is deacetylated to expose the thiol, which then reacts with the maleimide groups on the liposome surface. This process results in liposomes coated with PEG chains terminating in an azide group.

This terminal azide is a versatile chemical handle for attaching targeting ligands via click chemistry. nih.govnih.gov For example, a targeting moiety such as a peptide, antibody fragment, or small molecule can be modified with an alkyne group. This alkyne-modified ligand can then be "clicked" onto the azide-functionalized liposome surface in a highly efficient and specific reaction. nih.gov This post-modification strategy is advantageous because it avoids exposing sensitive targeting ligands to the potentially harsh conditions of liposome preparation. nih.gov Research has highlighted the use of azide-alkyne cycloaddition for the rapid and controlled attachment of polymers and ligands to pre-formed liposomes. nih.govnih.gov

The benefits of using this compound for liposome surface engineering are summarized in the table below.

Component / StrategyFunctionAdvantageReference
Lipid Bilayer Forms the core vesicleEncapsulates therapeutic cargo. pharmaexcipients.com
PEG3 Linker Hydrophilic spacerProvides "stealth" characteristics, prolonging circulation half-life. nih.govnih.gov
Terminal Azide Group Bioorthogonal reactive handleAllows for late-stage, specific attachment of targeting ligands via click chemistry. nih.govnih.gov
Post-Modification Approach Conjugation after liposome formationProtects sensitive targeting ligands from formulation conditions and allows for modular assembly. nih.gov

This dual-functional approach—combining the stealth properties of PEG with the specific targeting capabilities afforded by click chemistry—allows for the development of sophisticated drug delivery systems. By conjugating ligands that recognize receptors overexpressed on diseased cells, these engineered liposomes can achieve enhanced accumulation at the target site, potentially increasing therapeutic efficacy. nih.gov

S Acetyl Peg3 Azide in Translational Pharmaceutical and Drug Discovery Research

Rational Design and De Novo Synthesis of Novel Pharmaceutical Candidates

The principles of rational drug design rely on a deep understanding of biological targets and the tailored construction of molecules to interact with them, which can reduce the time and cost of development. nih.govresearchgate.net S-Acetyl-PEG3-azide serves as a valuable building block in this paradigm. Its defined structure and distinct reactive ends allow for its incorporation into the de novo synthesis of new pharmaceutical candidates with planned functionalities.

The compound's dual reactivity supports orthogonal conjugation strategies, where each end can be reacted independently without interference from the other. axispharm.com The azide (B81097) group is amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyzide-azide cycloaddition (SPAAC), which are known for their high efficiency and selectivity. medchemexpress.combroadpharm.com The S-acetyl group acts as a protected thiol, which can be deprotected under specific conditions to reveal a reactive thiol group for conjugation. axispharm.com This controlled reactivity is essential in the multi-step synthesis of complex drug molecules, allowing for the sequential and site-specific attachment of different molecular entities. nih.gov

The inclusion of the PEG3 spacer is a key design feature that imparts hydrophilicity, which can improve the solubility of the resulting pharmaceutical candidate. broadpharm.commedkoo.com This rational incorporation of a PEG linker is a common strategy to enhance the pharmacokinetic properties of a potential drug from the very beginning of the design process. nih.gov

FeatureChemical GroupUtility in Rational Design
Click Chemistry Handle Azide (-N3)Enables highly efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC. medchemexpress.com
Protected Nucleophile S-Acetyl Thiol (-S-Ac)Allows for controlled, late-stage introduction of a reactive thiol group for conjugation to thiol-reactive moieties. axispharm.com
Hydrophilic Spacer PEG3 LinkerImproves aqueous solubility and provides steric accessibility for molecular interactions. axispharm.combroadpharm.com
Dual Functionality HeterobifunctionalSupports orthogonal, multi-step synthetic strategies for building complex molecules. biosynth.com

Integral Component in the Development of Targeted Drug Delivery Systems

This compound is an integral component in the engineering of advanced drug delivery systems designed to increase therapeutic efficacy and minimize off-target effects. Its structure facilitates the connection of therapeutic payloads to targeting moieties.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, such as malignant cells, thereby reducing systemic toxicity. rsc.org The functional groups of this compound are ideal for creating these targeted constructs. The azide group, through click chemistry, can be used to attach the linker to a drug molecule that has been modified with an alkyne group. broadpharm.com Concurrently, the thiol group (after deprotection of the S-acetyl) can be conjugated to a targeting ligand, such as an antibody, nanobody, or small molecule that recognizes a specific receptor on the surface of target cells. axispharm.comrsc.org This creates a drug-linker-ligand conjugate capable of selective accumulation in the desired tissue or cell population. rsc.org

Pivotal Role in Proteolysis Targeting Chimeras (PROTACs) Research and Development

This compound is prominently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are innovative heterobifunctional molecules that co-opt the cell's own protein disposal machinery to eliminate specific disease-causing proteins. nih.govresearchgate.net

A PROTAC molecule consists of three parts: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects them. biochempeg.comnih.gov The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the potency and selectivity of the PROTAC. nih.govnih.gov

This compound is an exemplary tool for the modular assembly of PROTACs. nih.gov Its functional handles allow for the convergent synthesis of PROTAC libraries where different warheads, anchors, and linker attachment points can be systematically varied. nih.gov For instance, an azide-functionalized E3 ligase ligand can be "clicked" onto an alkyne-modified warhead via a triazole-forming reaction, a common strategy in PROTAC synthesis. nih.gov The availability of bifunctional linkers like this compound enables the rapid and efficient assembly of these complex molecules, accelerating the screening and optimization of effective protein degraders. nih.govbiochempeg.com

PROTAC ComponentBound ByLinker Connection PointFunction
Warhead Target Protein of InterestS-Acetyl (Thiol) or AzideBinds to the disease-causing protein.
Linker (Connects Warhead & Anchor)N/AOptimizes the formation of a stable ternary complex. nih.gov
Anchor E3 Ubiquitin LigaseS-Acetyl (Thiol) or AzideRecruits the cellular protein degradation machinery. medchemexpress.com

The ultimate goal of a PROTAC is to trigger the degradation of a target protein via the ubiquitin-proteasome system (UPS). nih.govdiscoveryontarget.com The UPS is the primary mechanism by which cells regulate protein levels and eliminate misfolded or damaged proteins. nih.govmdpi.com

A PROTAC molecule, facilitated by its linker, brings the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. nih.govnih.gov This proximity enables the E3 ligase to transfer ubiquitin proteins to the target protein. wikipedia.org The attachment of a polyubiquitin (B1169507) chain marks the target protein for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down proteins into smaller peptides. nih.govwikipedia.orgsemanticscholar.org This "event-driven" mechanism allows PROTACs to act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. discoveryontarget.com This offers a powerful and often more selective alternative to traditional small-molecule inhibitors. discoveryontarget.com

Advancements in Antibody-Drug Conjugates (ADCs) Construction

The development of antibody-drug conjugates (ADCs) represents a significant stride in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects these two components, is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release. This compound has emerged as a valuable heterobifunctional building block in this context, offering chemists precise control over ADC construction through its distinct reactive handles: a protected thiol (S-acetyl) and an azide group. This enables site-specific conjugation strategies, leading to more homogeneous and effective therapeutics.

Influence on ADC Therapeutic Index and Systemic Efficacy

The therapeutic index—a measure of a drug's efficacy relative to its toxicity—is a critical parameter in ADC development. The structural features of this compound contribute significantly to improving the therapeutic index and systemic efficacy of ADCs through several mechanisms.

Impact of Hydrophilicity and Linker Stability:

Many potent cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, accelerated plasma clearance, and poor pharmacokinetic profiles. nih.gov The inclusion of a hydrophilic PEG3 spacer, as found in this compound, helps to counteract this hydrophobicity. biochempeg.com This can lead to improved solubility, reduced aggregation, and a longer circulation half-life, allowing for greater accumulation of the ADC at the tumor site. scilit.commdpi.com Research on affibody-based drug conjugates demonstrated that incorporating PEG chains significantly prolonged circulation half-life and increased the maximum tolerated dose (MTD), directly contributing to a wider therapeutic window. mdpi.com While not using this compound specifically, this study highlights the profound impact of PEGylation on tolerability and efficacy.

The stability of the linker is paramount for minimizing off-target toxicity. nih.gov Premature release of the payload in circulation can damage healthy tissues. Non-cleavable linkers, which can be formed using the thiol group of a deprotected this compound moiety, generally offer greater plasma stability compared to some cleavable designs. biochempeg.com This enhanced stability can lead to a better safety profile and an improved therapeutic index. biochempeg.com

Impact of Site-Specific Conjugation:

The azide handle enables site-specific conjugation, which produces homogeneous ADCs with a uniform DAR. semanticscholar.orgoup.com This homogeneity is crucial for consistent efficacy and a predictable safety profile. Heterogeneous ADCs, with a random number and distribution of payloads, can contain both ineffective, under-conjugated species and overly toxic, over-conjugated species. Homogeneous ADCs, by contrast, have improved pharmacokinetics and a wider therapeutic index. semanticscholar.org

The table below illustrates representative data from a study on affibody-drug conjugates, showing how the incorporation of PEG linkers can significantly improve the maximum tolerated dose (MTD) while maintaining potent anti-tumor activity, thereby widening the therapeutic index.

ConjugateLinker TypeIn Vitro Cytotoxicity (IC50, nM)Maximum Tolerated Dose (MTD, mg/kg)In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)
HMNon-PEGylated (SMCC)0.89< 5.0Significant Inhibition at 2.5 mg/kg
HP4KM4 kDa PEG4.010.0Strong Inhibition at 10 mg/kg
HP10KM10 kDa PEG19.620.0Complete Regression at 10 mg/kg
Table 1: Representative data showing the impact of PEGylation on the therapeutic index of HER2-targeted affibody-MMAE conjugates. While not using this compound, this data from a preclinical study demonstrates the principle that increasing PEG linker length can substantially raise the MTD (improving safety) while maintaining high efficacy. mdpi.com

Compound Name Table

Compound Name
This compound
Monomethyl auristatin E (MMAE)
Glutathione

Cutting Edge Applications of S Acetyl Peg3 Azide in Chemical Biology and Materials Science

Innovative Paradigms in Molecular Imaging and Diagnostic Probes

The chemical compound S-Acetyl-PEG3-azide serves as a versatile hetero-bifunctional linker in the construction of advanced molecular probes. Its structure, featuring a protected thiol group at one end and an azide (B81097) group at the other, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential conjugation of different molecular entities. The azide group is particularly valuable as it enables highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commdpi.com These reactions are bioorthogonal, meaning they can proceed within complex biological environments without interfering with native biochemical processes. mdpi.com This property is paramount in the development of sophisticated probes for imaging and diagnostics.

Synthesis of Radiolabeled Tracers and Radiopharmaceuticals for Diagnostic Imaging

The azide functionality of this compound and similar PEG-azide linkers is extensively used in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). acs.orgmdpi.com These imaging techniques rely on the detection of radiation emitted by radionuclides incorporated into a targeting molecule, or radiotracer, which is designed to accumulate at a specific biological target, such as a tumor. unimi.it

The synthesis strategy typically involves a multi-step process. First, a targeting molecule (e.g., a peptide or antibody) is functionalized with an alkyne group. Separately, a chelator suitable for complexing a metallic radionuclide (like Gallium-68 or Zirconium-89) or a prosthetic group containing a non-metallic radionuclide (like Fluorine-18) is attached to the thiol end of the this compound linker after deprotection. The final step involves the "clicking" of the azide-functionalized radiolabel-chelate complex to the alkyne-modified targeting molecule. acs.org This modular approach allows for the late-stage introduction of the radionuclide, minimizing the researchers' radiation exposure and accommodating the short half-lives of many PET isotopes.

For instance, researchers have developed 18F-labeled alkyne prosthetic groups that can be efficiently clicked onto azide-functionalized peptides. mdpi.com This method has been used to synthesize various 18F-labeled peptide tracers with high radiochemical purity and specific activity, demonstrating the utility of the azide-alkyne click reaction in radiopharmaceutical development. mdpi.com

Development of Dual-Labeled Probes for Multimodal Imaging Modalities

A significant advancement in diagnostic imaging is the creation of dual-labeled probes for multimodal imaging, which combines the strengths of two or more imaging techniques. mdpi.comnih.gov Probes that are active for both PET and optical (fluorescence) imaging are particularly promising for applications like image-guided surgery, where a whole-body PET scan can locate tumors, and intraoperative fluorescence imaging can precisely define tumor margins for resection. mdpi.comuzh.ch

This compound and analogous structures are instrumental in building these dual-modality agents. In a representative synthesis, a trivalent scaffold can be functionalized with three key components: a chelator for a radioisotope (e.g., desferrioxamine B, DFO, for 89Zr), a fluorescent dye (e.g., Rhodamine B), and a photochemically active aryl azide group (ArN3) for protein conjugation. uzh.chresearchgate.net In one study, a scaffold, DFO-RhodB-PEG3-ArN3, was synthesized where a PEG3 linker separates the rhodamine dye and the aryl azide. uzh.chresearchgate.net This construct allows for one-pot radiolabeling with 89Zr and light-induced conjugation to a targeting antibody, such as trastuzumab, creating a dual-modality PET-optical probe. uzh.ch The PEG linker in these constructs provides flexibility and improves the pharmacokinetic properties of the final probe.

Preclinical and Clinical In Vivo Imaging Studies for Disease Detection and Monitoring

The utility of probes synthesized using PEG-azide linkers is validated through in vivo imaging studies in preclinical animal models of disease. These studies assess the probe's ability to specifically accumulate in the target tissue (e.g., a tumor) while clearing efficiently from non-target organs, leading to a high target-to-background ratio for clear imaging.

For example, a dual-labeled peptide targeting the neurotensin (B549771) receptor 1 (NTR1), which is overexpressed in certain cancers, was developed for PET and fluorescence imaging. nih.gov In vivo studies in tumor-bearing mice showed specific accumulation of the probe in NTR1-expressing tumors (1.91 ± 0.22 %ID/g at 1 hour post-injection), which was confirmed by both imaging modalities. nih.gov Similarly, dual-labeled probes targeting the prostate-specific membrane antigen (PSMA) have demonstrated specific uptake in PSMA-expressing tumor xenografts, with stable and high tumor uptake over time. mdpi.com These preclinical studies are crucial for demonstrating the potential of these agents to improve tumor detection and localization before they can be considered for clinical trials. mdpi.comnih.gov

Table 1: Examples of Dual-Modality Probes in Preclinical Imaging

Probe TargetImaging ModalitiesKey Preclinical FindingsReference(s)
Neurotensin Receptor 1 (NTR1)PET / FluorescenceSpecific accumulation in NTR1-expressing tumors (1.91 ± 0.22 %ID/g at 1h p.i.); High tumor-to-muscle ratio (17.44 at 4h p.i.). nih.gov
Prostate-Specific Membrane Antigen (PSMA)PET / FluorescenceHigher tumor uptake compared to the single-modality reference; Preserved pharmacokinetic properties and specific uptake in PSMA-expressing xenografts. mdpi.com
Human Epidermal Growth-Factor Receptor 2 (HER2/neu)PET / OpticalProof-of-concept studies confirmed the potential of [89Zr]ZrDFO-RhodB-PEG3-azepin-trastuzumab for detecting HER2 expression in vivo. uzh.chresearchgate.net
Integrin ReceptorsPET / Near-Infrared Fluorescence (NIRF)Demonstrated specific tumor targeting with a good correlation between NIRF and PET imaging; Tumor-specific accumulation with a tumor-to-background ratio of 5.64 at 4h p.i. nih.gov

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Advanced Cell Surface Engineering and Metabolic Labeling Approaches

Beyond its use in creating imaging probes, the azide group of this compound is a key reactant in the field of metabolic glycoengineering and cell surface analysis. This field exploits the cell's own metabolic pathways to introduce chemical reporter groups, like azides, onto cell surface glycans. nobelprize.orguga.edu

Bioorthogonal Incorporation of Azide-Modified Glycans into Cellular Glycomes

Metabolic glycoengineering is a powerful technique for labeling cellular glycans with bioorthogonal chemical reporters. mdpi.comuga.edu The process begins by incubating living cells with an unnatural, azide-modified sugar precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). mdpi.comuga.edu The acetyl groups enhance the molecule's permeability, allowing it to easily cross the cell membrane. sigmaaldrich.com

Once inside the cell, cellular enzymes called esterases remove the acetyl groups. sigmaaldrich.com The now-exposed azido-sugar enters the natural sialic acid biosynthetic pathway, where it is converted into an azide-containing sialic acid derivative (SiaNAz). uga.edu This unnatural sugar is then incorporated by glycosyltransferases into the terminal positions of glycan chains on glycoproteins and glycolipids. sigmaaldrich.comrsc.org These azide-tagged glycoconjugates are ultimately transported to the cell surface, effectively decorating the cell with azide "handles." nobelprize.orgnih.gov This process allows for the selective labeling of cancer cells, which often exhibit altered glycosylation patterns, such as an overexpression of sialic acids. rsc.orgnih.gov

Comprehensive Analysis of Glycoproteins and Cell-Surface Carbohydrate Repertoires

Once the cell surface is engineered with azide reporters, this compound and similar reagents become critical tools for analysis. The azide handles on the cell surface can be selectively targeted with probes containing a complementary reactive group, most commonly an alkyne, via a click chemistry reaction. mdpi.comuga.edu

For comprehensive proteomic analysis, a probe molecule containing an alkyne group and an enrichment tag, such as biotin (B1667282), is used. The alkyne end of the probe "clicks" to the azide groups on the cell surface glycoproteins. This covalent linkage allows for the selective capture and enrichment of these labeled glycoproteins from complex cell lysates using streptavidin-coated beads, which bind strongly to the biotin tag. nih.gov This enrichment step is crucial as it significantly improves the detection of lower-abundance secreted and membrane-bound glycoproteins that might otherwise be missed. nih.gov Following capture, the proteins can be identified and quantified using mass spectrometry, providing a detailed profile of the cell-surface glycoproteome. nih.govmdpi.com This methodology has proven effective for identifying secreted stromal proteins associated with cancer progression. nih.gov

Improvement of Efficacy in Stem Cell-Based Therapeutic Interventions

The therapeutic potential of stem cells in regenerative medicine is often hampered by poor cell survival, insufficient engraftment at the target site, and uncontrolled differentiation. mdpi.comfrontiersin.org The encapsulation of stem cells within biocompatible hydrogels has emerged as a promising strategy to overcome these challenges, providing a supportive three-dimensional (3D) microenvironment that mimics the native extracellular matrix (ECM). mdpi.comfrontiersin.orgzju.edu.cn this compound is a key reagent in the fabrication of such advanced hydrogels due to its dual functional groups, which allow for controlled and biocompatible crosslinking chemistries.

The azide group enables the use of "click chemistry," particularly the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). alfa-chemistry.commedchemexpress.com These reactions are well-suited for cell encapsulation as they proceed under mild, physiological conditions, thus preserving the viability and function of the encapsulated stem cells. acs.org For instance, a hydrogel network can be formed by reacting the azide terminus of this compound with a multi-alkyne functionalized polymer.

Furthermore, the S-acetyl group provides a protected thiol, which can be deprotected to reveal a reactive thiol group. This free thiol can then participate in a secondary crosslinking reaction, such as thiol-ene or thiol-maleimide chemistry, to further modify the hydrogel's properties in situ. frontiersin.orgdiva-portal.org This dual-functional nature allows for the creation of hydrogels with precisely tuned mechanical and biochemical properties. For example, the initial gelation can occur via the azide group, encapsulating the stem cells. Subsequently, the thiol group can be deprotected and used to tether bioactive molecules, such as growth factors or adhesion peptides (e.g., RGD), which can enhance stem cell survival, proliferation, and directed differentiation. iris-biotech.de

Development of Functional Materials with Tailored Properties

The versatility of this compound extends beyond stem cell biology into the broader field of materials science, where it is employed to create functional materials with precisely controlled architectures and responsive behaviors.

Polymer and Hydrogel Functionalization for Smart Materials

"Smart materials" are designed to respond to specific external stimuli, such as changes in pH, temperature, or the presence of specific biomolecules. acs.orgnih.govuni-muenchen.de The orthogonal reactivity of this compound is instrumental in the synthesis of such materials. The azide and protected thiol groups can be addressed independently to introduce different functionalities onto a polymer backbone or within a hydrogel network.

For example, the azide group can be used to "click" a temperature-responsive polymer segment onto a core scaffold, while the deprotected thiol can be used to attach a pH-responsive moiety or a specific recognition element like a biotin ligand. nih.govmdpi.com This allows for the creation of multi-responsive materials. A hydrogel might be designed to swell or shrink in response to temperature changes, while also being able to bind to a target protein via the thiol-introduced ligand.

The synthesis of such functionalized polymers often involves techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, where azide-containing monomers can be incorporated. acs.orgru.nl Post-polymerization modification using the azide group of this compound offers a straightforward method to functionalize existing polymer backbones. acs.org

Below is an interactive table summarizing the functional groups of this compound and their corresponding reactions for material functionalization.

Functional GroupProtecting GroupReactive TowardsReaction TypeApplication in Smart Materials
AzideNoneAlkynes, CyclooctynesCuAAC, SPAACAttachment of responsive polymers, biomolecules, and crosslinkers
ThiolAcetyl (Ac)Alkenes, Maleimides, ThioestersThiol-ene, Thiol-maleimide, Native Chemical LigationIntroduction of secondary functionalities, stimuli-responsive crosslinking

Engineering of Advanced Soft Materials with Responsive and Adaptive Characteristics

The development of advanced soft materials that can adapt their properties in real-time is a major goal in materials science. This compound contributes to this field by enabling the creation of materials with dynamic and tunable characteristics. The key lies in the latent reactivity of the S-acetyl group.

A material can be fabricated using the azide functionality, leaving the protected thiol dormant within the material's structure. This material can then be exposed to a specific stimulus that triggers the deprotection of the thiol. For example, certain enzymes or changes in redox potential within a biological environment can cleave the acetyl group, exposing the free thiol. This newly available functional group can then induce a change in the material's properties.

This could manifest as:

Dynamic Crosslinking: The exposed thiols could react with other functional groups within the material to form new crosslinks, thereby increasing the material's stiffness or altering its swelling behavior.

Controlled Release: A therapeutic agent could be tethered to the material via a disulfide bond, which is cleavable by the newly exposed thiols, leading to a stimulus-triggered release of the drug.

Surface Adaptation: The surface properties of a material could be altered by the exposure of thiols, for example, by changing its hydrophilicity or by enabling the attachment of new molecules from the surrounding environment.

Research into such stimuli-responsive systems has shown that hydrogels can be designed to release drugs or change their mechanical properties in response to biological signals like enzymes or the acidic microenvironment of a tumor. The incorporation of this compound provides a chemical handle to engineer such responsive behaviors directly into the material's design. For instance, a hydrogel could be designed for localized cancer therapy, where the unique conditions of the tumor microenvironment trigger the deprotection of the thiol, leading to the activation of an anticancer drug or the recruitment of immune cells.

The following table details research findings on the development of responsive hydrogels, a field where this compound shows significant promise.

Hydrogel SystemStimulusResponsePotential Application
Acid-Triggered Dual-Functional HydrogelAcidic pH (bone injury microenvironment)Sequential release of SDF-1α and generation of nitric oxideEnhanced bone regeneration by recruiting endogenous stem cells and promoting angiogenesis
Photodegradable Hydrogels nih.govLight (UV or NIR)Degradation of the hydrogel network, reduction in modulusSpatiotemporal control of cell microenvironment, patterned release of therapeutics
Enzyme-Responsive HydrogelsSpecific enzymes (e.g., matrix metalloproteinases)Enzymatic hydrolysis of crosslinks, leading to degradationTargeted drug delivery to diseased tissues with high enzyme activity

Advanced Analytical and Characterization Methodologies for S Acetyl Peg3 Azide Conjugates

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation and characterization of S-Acetyl-PEG3-azide and its conjugates. They provide insights into the atomic and molecular composition, connectivity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for the structural confirmation of the this compound linker itself and for verifying its successful conjugation to other molecules. semanticscholar.org

¹H NMR: Proton NMR is used to identify the characteristic signals of the this compound molecule. Key resonances include those from the acetyl group (CH₃), the ethylene (B1197577) glycol (PEG) repeating units (-O-CH₂-CH₂-O-), the methylene (B1212753) group adjacent to the thioester (-S-CH₂-), and the methylene group adjacent to the azide (B81097) function (-CH₂-N₃). rsc.orgresearchgate.net Upon conjugation, changes in the chemical shifts of protons near the azide group can confirm the formation of a triazole ring via click chemistry. rsc.org

¹³C NMR: Carbon-13 NMR provides complementary information, showing distinct signals for the carbonyl carbon of the acetyl group, the carbons in the PEG backbone, and the carbons bonded to the sulfur and azide functionalities. researchgate.netrsc.org

Mass Spectrometry (MS) Mass spectrometry is an indispensable tool for characterizing PEGylated conjugates, providing accurate molecular weight data and information on the degree of modification. walshmedicalmedia.comnih.gov Due to the polydispersity of many PEG reagents, MS analysis can be complex, but techniques have been developed to address these challenges. walshmedicalmedia.comnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is widely used for the qualitative analysis of PEGylated proteins and other large bioconjugates. semanticscholar.orgwalshmedicalmedia.com It provides information on the average molecular weight and the distribution of PEG chains attached to the biomolecule, allowing for the determination of the degree of PEGylation (e.g., mono-, di-, or tri-PEGylated species). walshmedicalmedia.comnih.gov

Electrospray Ionization (ESI) MS: ESI-MS, often coupled with liquid chromatography, is preferred for its potential for automation and quantitative analysis. walshmedicalmedia.com It can produce complex spectra due to the charge state distribution of the protein and the polydispersity of the PEG linker. walshmedicalmedia.comgoogle.com Specialized techniques, such as in-source collision-induced dissociation (CID), can be employed to dissociate the PEG chain, generating specific fragment ions that simplify quantification. acs.orgresearchgate.net

TechniqueApplication for this compound ConjugatesKey Findings from Research
¹H NMR Structural confirmation of the linker and its conjugates.Identifies characteristic proton signals of the PEG chain, acetyl group, and adjacent methylene groups to azide and sulfur. semanticscholar.orgrsc.org
¹³C NMR Complementary structural elucidation.Confirms the carbon skeleton, including carbonyl, PEG, and functional group-adjacent carbons. researchgate.netrsc.org
MALDI-TOF MS Determination of average molecular weight and degree of PEGylation.Provides excellent information on molecular weight ID and heterogeneity of PEGylated proteins. walshmedicalmedia.comoup.com
ESI-MS Quantitative and conformational studies of conjugates.Used for automated analysis and can be coupled with LC for quantitative workflows using standards. walshmedicalmedia.comnih.gov

Chromatographic Separation and Detection Methods (e.g., Liquid Chromatography-Mass Spectrometry, Ion Chromatography)

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound conjugates. They separate molecules based on their physicochemical properties, such as size, charge, and hydrophobicity.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a cornerstone analytical method that combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of mass spectrometry. nih.gov It is widely used for the quantitative analysis of PEGylated molecules in biological samples. nih.govacs.orgresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is a common separation mode where conjugates are separated based on hydrophobicity. RP-HPLC can effectively separate complex mixtures of antibody conjugates. researchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing unreacted reagents and characterizing the molar mass distribution of PEG derivatives. researchgate.netchromatographyonline.com

Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods provide high sensitivity and selectivity for quantifying PEGylated compounds. google.comrsc.org A strategy for quantifying PEGylated protein drugs involves protein precipitation, enzymatic digestion to generate surrogate peptides, and subsequent LC-MS/MS analysis. walshmedicalmedia.com Another approach for quantifying PEG and PEGylated materials utilizes in-source CID, where PEG-specific ions are generated in the ionization source and then subjected to further fragmentation for detection. acs.orgresearchgate.net

MethodColumn TypeMobile Phase ExampleDetectionApplication
LC-Q-TOF-MS 300SB-C18Acetonitrile and 0.1% formic acidESI Q-TOF MSSimultaneous quantification of PEG, PEGylated paclitaxel (B517696), and paclitaxel in rats. nih.gov
LC-MS/MS Reversed-PhaseAcetonitrile/water with formic acidESI-MS/MSQuantification of azide and azidoalanine in in vitro samples after derivatization. rsc.org
LC-MS/MS with In-Source CID Not specifiedNot specifiedESI-MS/MSHighly selective and sensitive quantification of PEG and PEGylated proteins in animal tissues. acs.orgresearchgate.net

Ion Chromatography Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique is particularly valuable for purifying PEGylated proteins and separating species with different numbers of conjugated linkers. nih.govgoogle.com For instance, cation-exchange chromatography can separate PEGylated proteins from the unreacted, native protein. nih.gov Subsequently, anion-exchange chromatography can be used to resolve mono-, di-, and tri-PEGylated species from each other and remove excess free PEG. nih.gov Polyethylene (B3416737) glycol itself can also be used as a stationary phase in ion chromatography for the separation of inorganic anions. researchgate.netresearchgate.net

Development and Validation of In Vitro and In Vivo Assays for Functional and Efficacy Assessment

Following the synthesis and purification of this compound conjugates, it is crucial to assess their functional integrity and efficacy using validated in vitro and in vivo assays. These assays confirm that the conjugate not only possesses the desired chemical structure but also performs its intended biological function.

In Vitro Assay Development and Validation In vitro studies are essential for the initial screening and characterization of the conjugate's biological activity and for validating the bioorthogonal reaction used for its creation. axispharm.com

Bioorthogonal Reaction Validation: The click chemistry reaction between the azide group of the this compound conjugate and an alkyne-bearing partner is a key step. licorbio.com The efficiency and kinetics of this reaction can be studied in vitro. acs.orgrsc.org Assays can be developed to quantify labeling efficiency in live cells, often using fluorescent probes followed by in-gel fluorescence analysis or flow cytometry. escholarship.orgresearchgate.net Mass spectrometry can also be used to validate the modification of the target protein. escholarship.org

Functional Assays: The biological activity of the conjugated molecule must be confirmed. For example, if this compound is conjugated to an antibody, its antigen-binding ability can be confirmed using methods like surface plasmon resonance (SPR) and flow cytometry. researchgate.net If conjugated to a kinase inhibitor, its ability to inhibit the target kinase can be evaluated in in vitro kinase assays. nih.gov

In Vivo Assay Development and Validation In vivo studies provide a more comprehensive understanding of the conjugate's behavior in a complex biological system, including its pharmacokinetics and target engagement. axispharm.com

Pharmacokinetic Studies: LC-MS/MS methods are critical for supporting preclinical pharmacokinetic studies. nih.gov These studies measure the absorption, distribution, metabolism, and elimination of the conjugate in animal models, providing crucial data on how PEGylation affects the drug's profile. nih.govacs.org

Target Engagement and Efficacy: The ability of the conjugate to reach and interact with its intended target in vivo can be assessed. For example, fluorescently labeled conjugates can be used for in vivo imaging to visualize their biodistribution and accumulation at a target site, such as a tumor. nih.gov The differential uptake of a targeted probe versus a non-targeted control probe can demonstrate specific binding. nih.gov

Assay TypeMethodologyPurpose
In-Gel Fluorescence SDS-PAGE analysis of cell lysates after labeling with a fluorescent bioorthogonal partner.To quantify the efficiency and specificity of bioorthogonal labeling of a target protein in cells. escholarship.org
Flow Cytometry Analysis of cells labeled with a fluorescent probe via click chemistry.To measure cell surface labeling and compare the efficiency of different bioorthogonal reporters. researchgate.net
LC-MS/MS Bioanalysis Quantification of the conjugate and its metabolites in plasma and tissue homogenates.To determine the pharmacokinetic profile and biodistribution of the conjugate in vivo. nih.govacs.org
In Vivo Fluorescence Imaging Imaging of animals administered a fluorescently-labeled conjugate.To assess target engagement and specific uptake in tissues like tumors. nih.gov
Antigen-Binding Assays (e.g., SPR, Flow Cytometry) Measuring the binding kinetics and affinity of an antibody conjugate to its target antigen.To confirm that the conjugation process does not impair the antibody's primary function. researchgate.net

Prospective Directions and Emerging Research Trajectories

Synergistic Integration with Emerging Bioorthogonal Chemical Transformations

The azide (B81097) moiety of S-Acetyl-PEG3-azide is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. acs.org While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prototypical click reaction, the field of bioorthogonal chemistry is rapidly expanding, offering new transformative tools for which this compound is well-suited. eurjchem.comescholarship.org

Future research is focused on integrating this linker with a broader range of bioorthogonal reactions. These include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This copper-free click reaction uses strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) to react with the azide group of this compound. escholarship.orgmedchemexpress.comresearchgate.net The absence of a toxic copper catalyst makes SPAAC highly suitable for applications in living cells and organisms. escholarship.orgcas.org The PEG3 linker enhances the water solubility of the molecule, which is beneficial for these biological applications. medkoo.com

Staudinger Ligation : This reaction occurs between the azide group and a triarylphosphine, forming a stable amide bond. escholarship.orgoup.com It was one of the first bioorthogonal reactions to be widely used in living systems and offers an alternative conjugation strategy where alkynes may be absent or undesirable. escholarship.org The azide group on this compound is readily available for this type of ligation. labinsights.nl

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions : Known for being among the fastest bioorthogonal reactions, IEDDA involves the reaction of a diene (often a tetrazine) with a strained alkene or alkyne. acs.orgescholarship.org While the azide itself is not a direct participant, this compound can be used to build molecules that are subsequently modified to include the necessary dienophile, or it can be used in orthogonal, sequential labeling strategies in complex biological systems.

The synergy arises from the ability to use these reactions orthogonally—that is, in the same system without interfering with one another. A researcher could use this compound to introduce an azide handle via its thiol group, while another part of the biological system is modified using a different bioorthogonal pair. This opens pathways for multi-target labeling, imaging, and the construction of highly complex biomolecular conjugates. researchgate.net

Table 1: Comparison of Bioorthogonal Reactions Applicable to Azide-Containing Compounds

Reaction TypeReactants Involving AzideKey FeaturesTypical Rate Constant (M⁻¹s⁻¹)Ref
CuAAC Azide + Terminal AlkyneRequires Copper(I) catalyst; very high yielding and reliable.10 to 10⁴ acs.org
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free; suitable for live-cell applications; bulky reagents.~10⁻³ to 1 acs.orgescholarship.orgresearchgate.net
Staudinger Ligation Azide + Phosphine (B1218219)Copper-free; forms a native amide bond; relatively slow kinetics.~10⁻² acs.orgescholarship.org

Implementation in High-Throughput Screening Platforms and Combinatorial Library Synthesis

The robust and efficient nature of click chemistry makes this compound an ideal building block for high-throughput screening (HTS) and the synthesis of combinatorial libraries. rsc.org The linker's two distinct functional ends allow for the rapid and systematic assembly of a large number of different molecules from a smaller set of starting materials.

Emerging applications in this area include:

PROTAC Libraries : Proteolysis-targeting chimeras (PROTACs) are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. medchemexpress.com They consist of two ligands joined by a linker. This compound is a PEG-based PROTAC linker building block. medchemexpress.comsigmaaldrich.com Its azide group can be "clicked" onto an alkyne-modified ligand, while the S-acetyl end can be deprotected to a thiol and connected to the other ligand. This allows for the parallel synthesis of a library of PROTACs with varying ligands and linker attachments to screen for optimal degradation activity. sigmaaldrich.com

Peptide and Glycopeptide Arrays : this compound can be used in the on-chip synthesis of peptide and glycopeptide microarrays for screening protein-protein or protein-carbohydrate interactions. researchgate.netnih.gov For instance, a peptide scaffold can be synthesized on a slide, and then sugar azides can be attached via CuAAC. nih.gov The flexibility and hydrophilicity of the PEG3 spacer can improve the accessibility of the attached molecules for binding, potentially enhancing the sensitivity of the assay. researchgate.net

Functional Materials Discovery : The principles of combinatorial chemistry enabled by linkers like this compound extend to materials science. Libraries of functionalized polymers or metal-organic frameworks (MOFs) can be generated by using post-synthesis modification via click chemistry to introduce new functionalities. rsc.orgacs.org

Table 2: Applications of Azide-PEG Linkers in Combinatorial Synthesis

Library TypeRole of this compoundResearch GoalRef
PROTACs Heterobifunctional linker connecting two different protein-binding ligands.Screen for optimal ternary complex formation and target protein degradation. medchemexpress.comsigmaaldrich.com
Glycopeptide Arrays Links sugar moieties to peptide scaffolds on a solid support.Screen for multivalent lectin-glycan binding interactions. researchgate.netnih.gov
Functional Polymers Introduces functionalities onto a polymer backbone post-polymerization.Modify polymer properties, such as Lower Critical Solution Temperature (LCST). acs.org
Chemical Proteomics Component of biotin (B1667282) probes for enriching post-translationally modified proteins.Identify and quantify protein modifications in a high-throughput manner. biorxiv.orgmdpi.com

Future Advancements in Targeted Therapeutic Modalities and Precision Diagnostic Tools

The unique structure of this compound positions it as a key component in the development of more sophisticated and effective targeted therapies and precision diagnostics. Its heterobifunctionality allows for the precise connection of a targeting moiety (like an antibody) to a payload (like a drug or imaging agent).

Next-Generation Antibody-Drug Conjugates (ADCs) : ADCs are a major class of targeted cancer therapy. The linker plays a critical role in ADC stability and efficacy. adcreview.com Hydrophilic PEG linkers, like the PEG3 segment in this compound, can improve the solubility of the ADC, reduce aggregation, and enable a higher drug-to-antibody ratio (DAR) without compromising pharmacokinetic performance. adcreview.comamericanpharmaceuticalreview.comnih.gov Future ADC designs may use the dual functionality of this compound for novel conjugation strategies, such as dual-drug ADCs or the attachment of both a therapeutic payload and an imaging agent.

Targeted Drug Delivery and Activation : The linker can be incorporated into drug delivery systems that target specific cells or tissues. For example, research has shown the development of enzymatically activatable sugar derivatives for cancer-selective labeling. nih.gov An azide-containing sugar is selectively metabolized and displayed on the surface of cancer cells. A drug conjugate equipped with a reactive partner (like DBCO) can then be administered, which "clicks" onto the cancer cells, delivering the therapeutic payload with high precision. nih.gov this compound could be used to construct such drug conjugates.

Precision Diagnostic and Imaging Agents : The ability to site-specifically label targeting molecules with imaging agents is crucial for diagnostics. The azide group of this compound can be used to attach PET imaging isotopes (e.g., ¹⁸F, ⁶⁸Ga) or fluorescent dyes to antibodies or peptides. oup.comnih.gov Studies have shown that short PEG linkers can improve the performance of targeted optical imaging probes by optimizing the distance between the targeting molecule and the imaging agent. medkoo.com This leads to better signal-to-noise ratios and more accurate disease detection.

Computational Modeling and Rational Design Principles for Novel this compound Derivatives and Applications

As the complexity of biomolecular conjugates increases, rational design and computational modeling become indispensable tools. Future research will increasingly rely on computational methods to predict the behavior of linkers like this compound and to design novel derivatives with tailored properties.

Conformational Analysis : The flexibility and length of the PEG3 spacer can significantly impact the efficacy of a conjugate, for instance, by affecting the ability of a PROTAC to form a stable ternary complex or an ADC's ability to bind its target. sigmaaldrich.comamericanpharmaceuticalreview.com Molecular dynamics simulations can model the conformational landscape of the linker, predicting the spatial relationship between the two connected molecules and guiding the selection of optimal linker lengths.

Reaction Kinetics Modeling : Computational chemistry can be used to study the mechanisms and predict the kinetics of the bioorthogonal reactions involving the azide group. acs.org Understanding the reaction barriers and transition states can help in optimizing reaction conditions or in designing novel azide or alkyne partners with enhanced reactivity for faster and more efficient conjugation, especially in vivo. rsc.org

Designing Novel Derivatives : By combining structural modeling with property prediction algorithms, new derivatives of this compound can be rationally designed. For example, the PEG chain could be lengthened or shortened (e.g., S-Acetyl-PEGn-azide) to fine-tune spacing, or other functionalities could be incorporated into the linker to provide additional features, such as cleavability in response to specific biological triggers (e.g., enzymes or pH). chempep.comnih.gov This in silico approach accelerates the development cycle by prioritizing the synthesis of only the most promising candidates.

Q & A

Q. What is the primary synthetic route for S-Acetyl-PEG3-azide, and how does its structure influence reactivity in bioconjugation?

this compound is synthesized via functionalization of polyethylene glycol (PEG) with an azide group and an S-acetyl-protected thiol. The PEG spacer enhances solubility in polar solvents (e.g., water, DMSO), while the azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biomolecule labeling . The S-acetyl group acts as a protecting moiety, preventing premature thiol oxidation or disulfide bond formation. Structural analysis via NMR and mass spectrometry is critical to confirm purity and functional group integrity .

Q. How can researchers experimentally validate the solubility and stability of this compound in aqueous systems?

Solubility is assessed by dissolving the compound in water or buffered solutions (e.g., PBS) at varying concentrations, followed by dynamic light scattering (DLS) or turbidity measurements. Stability studies involve monitoring azide group integrity (via FTIR or Raman spectroscopy) and thiol deprotection kinetics (using Ellman’s assay) under physiological conditions (pH 7.4, 37°C) .

Q. What are the standard protocols for removing the S-acetyl protecting group prior to conjugation?

The S-acetyl group is cleaved under mild basic conditions (e.g., 0.1 M hydroxylamine, pH 7–8, 30 minutes at 25°C). Reaction progress is tracked via HPLC or thiol-specific fluorogenic probes. Post-deprotection, the free thiol is stabilized with EDTA to prevent metal-catalyzed oxidation .

Advanced Research Questions

Q. How do structural variations in PEG-azide analogs (e.g., PEG length, branching) impact CuAAC efficiency and biomolecule labeling specificity?

Longer PEG chains (e.g., PEG11 vs. PEG3) reduce steric hindrance in bulky targets but may decrease reaction rates due to lower azide local concentration. Branching introduces multivalency, enhancing binding avidity but complicating purification. Kinetic studies using stopped-flow spectroscopy and competitive binding assays are recommended to quantify trade-offs .

Q. What experimental strategies resolve contradictions in reported CuAAC yields when using this compound with heterogeneous biomolecules?

Discrepancies often arise from variable copper catalyst purity, competing side reactions (e.g., thiol-azide interactions), or incomplete deprotection. Systematic optimization includes:

  • Testing copper(I) sources (e.g., TBTA vs. THPTA ligands) to minimize cytotoxicity .
  • Pre-incubating biomolecules with EDTA to chelate residual metals .
  • Validating deprotection efficiency via tandem LC-MS and kinetic modeling .

Q. How can researchers design a controlled experiment to compare this compound with alternative click chemistry reagents (e.g., DBCO-PEG3-azide) in live-cell labeling?

  • Hypothesis : DBCO’s copper-free reactivity improves cell viability but sacrifices reaction speed.
  • Method : Parallel labeling of cell-surface proteins using equimolar reagent concentrations. Monitor kinetics via time-lapse fluorescence microscopy and viability via ATP assays.
  • Analysis : Quantify labeling efficiency (flow cytometry) and nonspecific binding (negative controls with azide-free cells) .

Q. What analytical techniques are most reliable for confirming successful conjugation of this compound to peptide backbones?

  • Primary validation : MALDI-TOF MS to detect mass shifts corresponding to PEG3-azide addition.
  • Secondary validation : X-ray crystallography or cryo-EM for structural confirmation in complex systems.
  • Tertiary validation : Functional assays (e.g., binding affinity via SPR) to ensure retained bioactivity post-conjugation .

Methodological Best Practices

  • Data Presentation : Use tables to compare reaction parameters (e.g., pH, temperature) and outcomes (yield, purity). For example:

    ConditionYield (%)Purity (%)Side Products Identified
    CuSO4/THPTA9298None
    CuBr/TBTA8595Oxidized thiols
  • Critical Analysis : Address limitations (e.g., copper toxicity in vivo) and propose alternatives (e.g., strain-promoted azide-alkyne cycloaddition) .

  • Reproducibility : Document batch-specific variations (e.g., azide content via titration) and share raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Acetyl-PEG3-azide
Reactant of Route 2
Reactant of Route 2
S-Acetyl-PEG3-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.